1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene
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Overview
Description
1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene is a fluorinated organic compound known for its unique chemical structure and properties. This compound features a methoxy group and a pentafluoropropenyl group attached to a benzene ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1,2,3,3,3-pentafluoropropene with a suitable methoxy-substituted benzene derivative. One common method includes the use of 4-methoxyphenylmagnesium bromide as a starting material, which reacts with 1,2,3,3,3-pentafluoropropene under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated state.
Substitution: The methoxy and pentafluoropropenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The pentafluoropropenyl group can interact with various enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
- 1-Methoxy-4-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene
- 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
Uniqueness: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene stands out due to the presence of both a methoxy group and a pentafluoropropenyl group attached to the benzene ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
921603-76-1 |
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Molecular Formula |
C10H7F5OS |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-methoxy-2-(1,2,3,3,3-pentafluoroprop-1-enylsulfanyl)benzene |
InChI |
InChI=1S/C10H7F5OS/c1-16-6-4-2-3-5-7(6)17-9(12)8(11)10(13,14)15/h2-5H,1H3 |
InChI Key |
AWVOJZVMKJRCRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
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